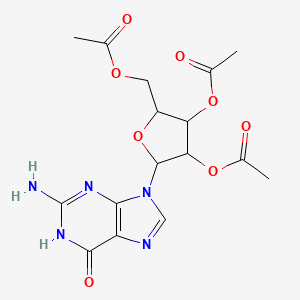

Triacetylguanosine

Übersicht

Beschreibung

Triacetylguanosin, auch bekannt als 2’,3’,5’-Tri-O-Acetylguanosin, ist ein Derivat von Guanosin, einem Nukleosid, das aus Guanin besteht, das an einen Ribosezucker gebunden ist. Diese Verbindung zeichnet sich durch das Vorhandensein von drei Acetylgruppen aus, die an die Hydroxylgruppen des Riboseteils gebunden sind. Triacetylguanosin wird hauptsächlich in der biochemischen Forschung verwendet und findet Anwendung in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Triacetylguanosin wird durch Acetylierung von Guanosin synthetisiert. Das Verfahren beinhaltet typischerweise die Reaktion von Guanosin mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktionsbedingungen umfassen in der Regel:

Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen.

Lösungsmittel: Wasserfreie Bedingungen sind bevorzugt, wobei häufig Lösungsmittel wie Dichlormethan oder Chloroform verwendet werden.

Katalysator: Pyridin oder andere Basen zur Neutralisierung der während der Reaktion gebildeten Essigsäure.

Die Reaktion verläuft wie folgt:

Guanosin+3Essigsäureanhydrid→Triacetylguanosin+3Essigsäure

Industrielle Produktionsmethoden

In industrieller Umgebung folgt die Produktion von Triacetylguanosin ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Fließreaktoren: um eine effiziente Mischung und Reaktionssteuerung zu gewährleisten.

Reinigungsschritte: wie Umkristallisation oder Chromatographie, um hochreines Triacetylguanosin zu erhalten.

Qualitätskontrollmaßnahmen: um Konsistenz und Einhaltung der behördlichen Standards zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Triacetylguanosin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Acetylgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um Guanosin zu ergeben.

Oxidation: Der Guaninanteil kann oxidiert werden, obwohl dies aufgrund der Stabilität der Acetylgruppen weniger häufig vorkommt.

Substitution: Die Acetylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure (z. B. Salzsäure) oder basische (z. B. Natriumhydroxid) Bedingungen.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptsächlich gebildete Produkte

Hydrolyse: Guanosin und Essigsäure.

Oxidation: Oxidierte Derivate von Guanin.

Substitution: Verschiedene substituierte Guanosinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Triacetylguanosin als Vorläufer für die Synthese anderer Nukleosidderivate verwendet. Seine Acetylgruppen schützen die Hydroxylfunktionalitäten und ermöglichen selektive Reaktionen an anderen Stellen.

Biologie

In der biologischen Forschung wird Triacetylguanosin verwendet, um den Nukleosidstoffwechsel und die Rolle von Guanosinderivaten in zellulären Prozessen zu untersuchen. Es dient als Modellverbindung zur Untersuchung der Auswirkungen der Acetylierung auf die Nukleosidfunktion.

Medizin

Triacetylguanosin hat potenzielle therapeutische Anwendungen, insbesondere in der antiviralen und krebsbekämpfenden Forschung. Seine Derivate werden auf ihre Fähigkeit untersucht, die Nukleinsäuresynthese in Krankheitserregern und Krebszellen zu stören.

Industrie

In der pharmazeutischen Industrie wird Triacetylguanosin bei der Entwicklung von Nukleosidanaloga für die Medikamentenentwicklung verwendet. Seine Stabilität und Reaktivität machen es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle.

Wirkmechanismus

Der Wirkmechanismus von Triacetylguanosin beinhaltet seine Hydrolyse zu Guanosin, das dann an verschiedenen biochemischen Wegen beteiligt ist. Guanosin und seine Derivate sind bekannt dafür, dass sie:

Virale Replikation hemmen: durch Störung der viralen RNA-Synthese.

Immunantworten modulieren: durch ihre Auswirkungen auf purinerge Signalwege.

Apoptose induzieren: in Krebszellen durch Störung des Nukleinsäurestoffwechsels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triacetylguanosine is synthesized through the acetylation of guanosine. The process typically involves the reaction of guanosine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

Catalyst: Pyridine or other bases to neutralize the acetic acid formed during the reaction.

The reaction proceeds as follows:

Guanosine+3Acetic Anhydride→this compound+3Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as recrystallization or chromatography to obtain high-purity this compound.

Quality control measures: to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Triacetylguanosine can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.

Oxidation: The guanine moiety can be oxidized, although this is less common due to the stability of the acetyl groups.

Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Guanosine and acetic acid.

Oxidation: Oxidized derivatives of guanine.

Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, triacetylguanosine is used as a precursor for the synthesis of other nucleoside derivatives. Its acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites.

Biology

In biological research, this compound is used to study nucleoside metabolism and the role of guanosine derivatives in cellular processes. It serves as a model compound for investigating the effects of acetylation on nucleoside function.

Medicine

This compound has potential therapeutic applications, particularly in antiviral and anticancer research. Its derivatives are explored for their ability to interfere with nucleic acid synthesis in pathogens and cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of nucleoside analogs for drug discovery. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of triacetylguanosine involves its hydrolysis to guanosine, which then participates in various biochemical pathways. Guanosine and its derivatives are known to:

Inhibit viral replication: by interfering with viral RNA synthesis.

Modulate immune responses: through their effects on purinergic signaling pathways.

Induce apoptosis: in cancer cells by disrupting nucleic acid metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triacetyladenosin: Ein weiteres acetyliertes Nukleosid mit ähnlichen Schutzgruppen, aber unterschiedlicher biologischer Aktivität aufgrund der Adeninbase.

Triacetylcytidin: Acetyliertes Cytidin, das in ähnlichen Forschungsanwendungen verwendet wird, aber unterschiedliche chemische Eigenschaften aufweist.

Triacetyluridin: Acetyliertes Uridin mit Anwendungen in der Neuroprotektion und Stoffwechselstudien.

Einzigartigkeit von Triacetylguanosin

Triacetylguanosin ist einzigartig aufgrund seiner Guaninbase, die spezifische biologische Aktivitäten vermittelt, die in anderen acetylierten Nukleosiden nicht zu beobachten sind. Seine Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, und seine Rolle im Purinstoffwechsel machen es besonders wertvoll in der biochemischen Forschung.

Eigenschaften

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290077 | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-40-8, 6979-94-8 | |

| Record name | NSC103558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6979-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11536334.png)

![N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)

![4-chloro-N-{1-[(3-chlorophenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B11536354.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11536355.png)

![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11536356.png)

![2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B11536359.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11536364.png)

![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide](/img/structure/B11536373.png)

![N-({N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11536381.png)

![3-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11536382.png)

![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11536386.png)

![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11536394.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11536402.png)